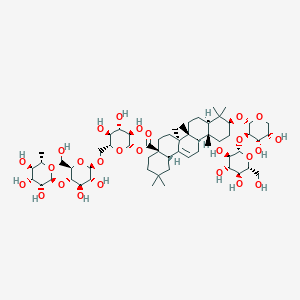

Ciwujianoside A1

説明

特性

分子式 |

C59H96O26 |

|---|---|

分子量 |

1221.4 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

InChIキー |

JYQWZASHCQTVLM-AQYGZFFOSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Ciwujianoside A1: A Technical Overview for Researchers

Disclaimer: The precise mechanism of action for Ciwujianoside A1 has not been fully elucidated in dedicated studies. This guide synthesizes current knowledge from research on saponin fractions of Eleutherococcus senticosus containing this compound, and from studies on structurally related compounds. The proposed mechanisms are therefore putative and intended to guide further research.

Introduction

This compound is a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (Siberian Ginseng). As a constituent of a plant with known adaptogenic and neuroprotective properties, this compound is a compound of interest for its potential therapeutic effects. Notably, it is one of the saponins from Eleutherococcus senticosus that has been shown to be capable of crossing the blood-brain barrier, suggesting its potential to directly act on the central nervous system. This guide provides an in-depth overview of the current understanding and hypothesized mechanisms of action of this compound, with a focus on its neuroprotective and anti-inflammatory effects.

Putative Mechanisms of Action

Based on predictive studies and experimental data from related compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around anti-inflammatory and neuroprotective signaling pathways.

Anti-Inflammatory Effects via TLR4/MAPK/NF-κB Pathway Inhibition

A plausible mechanism for this compound's action is the inhibition of inflammatory pathways, a hypothesis strongly supported by studies on the structurally similar compound, Ciwujianoside C3.[1][2] This proposed mechanism is initiated by the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

In this model, lipopolysaccharide (LPS), a potent inflammatory stimulus, binds to TLR4, initiating a downstream signaling cascade that activates Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK, and the transcription factor NF-κB.[1][2] This leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] this compound is hypothesized to inhibit the initial step of this cascade by interfering with TLR4 activation, thereby suppressing the entire inflammatory response.

Neuroprotection via PI3K/Akt and MAPK Signaling Pathways

Network pharmacology studies on the saponin fraction of Eleutherococcus senticosus leaves (ESL-SAP), which includes this compound, have predicted that its neuroprotective effects may be mediated through the PI3K/Akt and MAPK signaling pathways.

The PI3K/Akt pathway is a critical signaling cascade for promoting cell survival and proliferation. Activation of this pathway by this compound could lead to the inhibition of apoptosis and enhancement of neuronal survival. The same network pharmacology study also identified MAPK1 (ERK2) and MAPK8 (JNK1) as potential targets of blood-brain barrier-permeated saponins. The modulation of these MAPKs could contribute to the neuroprotective effects. Additionally, the AGE-RAGE signaling pathway, implicated in neuroinflammation and oxidative stress, was also identified as a potential target.

Quantitative Data

Direct quantitative data on the mechanism of action of this compound is not currently available. The following table summarizes relevant data from a study on the anti-inflammatory effects of Ciwujianoside C3 in LPS-stimulated RAW 264.7 macrophages, which may serve as a proxy for the potential effects of this compound.

Table 1: Inhibitory Effects of Ciwujianoside C3 on Pro-inflammatory Mediators

| Mediator | Concentration of Ciwujianoside C3 | Inhibition (%) |

| Nitric Oxide (NO) | 50 µM | ~50% |

| Prostaglandin E2 (PGE2) | 50 µM | ~60% |

| IL-6 | 50 µM | ~70% |

| TNF-α | 50 µM | ~55% |

| Data is estimated from graphical representations in the source publication and is for illustrative purposes. |

Experimental Protocols

The following are summaries of key experimental protocols used in the study of Ciwujianoside C3, which could be adapted for the investigation of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For experiments, cells were pre-treated with various concentrations of Ciwujianoside C3 for 1 hour before stimulation with 200 ng/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production was measured in the cell culture supernatant using the Griess reagent. Absorbance was read at 540 nm.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of PGE2, IL-6, and TNF-α in the culture medium were quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Cells were lysed and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p65, and p65 overnight at 4°C. After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The current body of evidence suggests that this compound likely exerts its biological effects, particularly neuroprotection, through the modulation of inflammatory and cell survival pathways. The inhibition of the TLR4/MAPK/NF-κB axis, as demonstrated for a closely related compound, is a strong candidate for its anti-inflammatory mechanism. Furthermore, predictive studies point towards the involvement of the PI3K/Akt and MAPK signaling pathways in its neuroprotective actions.

To definitively elucidate the mechanism of action of this compound, future research should focus on:

-

In vitro studies with isolated this compound: Validating the predicted effects on the PI3K/Akt and MAPK pathways in neuronal cell lines.

-

Receptor binding assays: Identifying the direct molecular targets of this compound.

-

In vivo studies: Using animal models of neuroinflammation and neurodegeneration to confirm the therapeutic effects of this compound and to investigate the downstream signaling events in a physiological context.

Such studies will be crucial for a comprehensive understanding of the therapeutic potential of this compound and for advancing its development as a novel agent for neurological disorders.

References

Ciwujianoside A1: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside A1, a complex triterpenoid saponin, stands as a notable bioactive constituent of Eleutherococcus senticosus (Siberian Ginseng). First identified in 1989, this molecule is part of a larger family of saponins that contribute to the plant's well-documented adaptogenic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound. It details a representative experimental protocol for its extraction and purification from the leaves of E. senticosus. Furthermore, this document consolidates the available quantitative and spectroscopic data and proposes a putative signaling pathway through which this compound may exert its neuroprotective effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated and identified as part of a phytochemical investigation into the leaves of Acanthopanax senticosus HARMS., a botanical synonym of Eleutherococcus senticosus. A 1989 study by Shao et al. led to the discovery of five new oleanane-type triterpenoid saponins, with this compound being one of the novel compounds.

The structural elucidation of this compound was accomplished through a combination of chemical and spectroscopic methods. The structure was determined to be 3-O-β-glucopyranosyl-(1→2)-α-arabinopyranosyloleanolic acid 28-O-α-rhamnopyranosyl-(1→4)-β-glucopyranosyl-(1→6)-β-glucopyranosyl ester . This complex structure consists of an oleanolic acid aglycone backbone with two sugar chains attached at the C-3 and C-28 positions. The characterization relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the nature and linkage of the constituent monosaccharides and their attachment points to the aglycone.

Experimental Protocols: Isolation and Purification

The following is a representative, multi-step protocol for the isolation of this compound from the leaves of Eleutherococcus senticosus. This protocol is a composite based on established methods for the extraction of triterpenoid saponins from this plant material.

Extraction

-

Plant Material Preparation : Dried leaves of E. senticosus are pulverized to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered leaves are extracted with 70% aqueous ethanol under reflux for 2-3 hours. This process is typically repeated three times to ensure exhaustive extraction of the target compounds.

-

Concentration : The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether and water-saturated n-butanol. The saponin fraction, including this compound, is enriched in the n-butanol layer.

-

Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography using a macroporous adsorption resin (e.g., AB-8). The column is eluted with a stepwise gradient of ethanol in water (e.g., 30% ethanol, 60% ethanol, and 95% ethanol). The saponin-rich fractions are collected based on preliminary analysis such as Thin Layer Chromatography (TLC).

Purification

-

Silica Gel Column Chromatography : The saponin-rich fraction is further purified by silica gel column chromatography. Elution is performed with a solvent system of chloroform-methanol with a stepwise gradient to separate different saponins.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain this compound in high purity is achieved by preparative reversed-phase HPLC (RP-HPLC) with a C18 column, using a mobile phase of acetonitrile and water.

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for the isolation of this compound.

Quantitative and Spectroscopic Data

Quantitative data on the specific yield of this compound from E. senticosus leaves is not widely reported in the literature. Yields are highly dependent on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed. However, spectroscopic data is essential for its identification and characterization.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅₉H₉₆O₂₆ | [1] |

| Observed [M+H]⁺ | 1221 m/z | [2] |

| Observed [M+H]⁺ | 1189.6006 m/z | [1] |

Note: Discrepancies in reported m/z values may be due to variations in instrumentation or the presence of different adducts.

NMR Spectroscopic Data

Table 2: Partial ¹³C-NMR Data for the Aglycone of this compound (in Pyridine-d₅)

| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 27.0 | C-12 | 123.3 |

| C-3 | 88.7 | C-13 | 144.9 |

| C-5 | 56.5 | C-18 | 42.4 |

| C-9 | 48.1 | C-28 | 176.7 |

Data adapted from a study on Stauntonia hexaphylla which also contains this compound[1].

Biological Activity and Putative Signaling Pathway

Triterpenoid saponins from E. senticosus are known to possess significant neuroprotective properties. Studies have shown that saponin-rich fractions from the leaves can protect neurons from Aβ-induced damage, a hallmark of Alzheimer's disease. While the specific mechanism of this compound has not been fully elucidated, it is hypothesized to act through the modulation of neuroinflammatory pathways.

Neuroinflammation, mediated by activated microglia, is a key contributor to neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-6, leading to neuronal damage. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to this inflammatory response. It is proposed that this compound may inhibit the activation of these pathways in microglia, thereby reducing the production of inflammatory mediators and exerting a neuroprotective effect.

The diagram below illustrates this proposed mechanism of action.

Caption: Proposed neuroprotective mechanism of this compound.

Conclusion

This compound is a structurally complex triterpenoid saponin from Eleutherococcus senticosus with potential therapeutic applications, particularly in the realm of neuroprotection. While its initial discovery and structural elucidation have been established, further research is required to determine its precise quantitative distribution in the plant, optimize its isolation, and fully characterize its biological mechanisms of action. The information and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product. The exploration of its role in modulating neuroinflammatory pathways, such as MAPK and NF-κB, could pave the way for the development of novel therapies for neurodegenerative disorders.

References

In Vitro Anti-inflammatory Properties of Ciwujianoside A1 and Related Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties attributed to Ciwujianoside A1 and structurally related saponins, such as Procyanidin A1 and Ciwujianoside C3. Due to a lack of specific research on this compound, this document synthesizes findings from closely related compounds to infer its potential mechanisms of action and anti-inflammatory efficacy. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to Ciwujianosides and Inflammation

Ciwujianosides are a class of triterpenoid saponins isolated from plants of the Acanthopanax genus, which have been traditionally used in herbal medicine for their anti-inflammatory and immunomodulatory effects. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is a complex process involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response.[1][2][3] The therapeutic potential of Ciwujianosides lies in their ability to modulate these pathways and inhibit the production of inflammatory mediators.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of saponins related to this compound have been quantified through various in vitro assays. These studies typically involve the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, to mimic an inflammatory state. The inhibitory effects on key inflammatory markers are summarized below.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | LPS Concentration | IC50 (µM) | % Inhibition (at a given concentration) | Reference |

| Procyanidin A1 | RAW 264.7 | Not Specified | Not Reported | Dose-dependent reduction | [4] |

| Ciwujianoside C3 | RAW 264.7 | 200 ng/mL | Not Reported | Significant inhibition | [5] |

| Curvulariahawadride (for comparison) | RAW 264.7 | 1 µg/mL | 12.9 | >70% at 100 µg/mL | |

| Indomethacin (Positive Control) | RAW 264.7 | 1 µg/mL | 73.4 | Not Reported |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line | LPS Concentration | Method | Key Findings | Reference |

| Procyanidin A1 | TNF-α, IL-6 | RAW 264.7 | Not Specified | Not Specified | Dramatic attenuation of production | |

| Ciwujianoside C3 | TNF-α, IL-6 | RAW 264.7 | 200 ng/mL | ELISA | Significant inhibition of production | |

| Picrasmalignan A (for comparison) | TNF-α, IL-6 | RAW 264.7 | Not Specified | ELISA | Dose-dependent suppression |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Ciwujianoside-related compounds are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Procyanidin A1 has been shown to block the degradation of IκB-α and inhibit the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Ciwujianoside C3 has been observed to suppress the phosphorylation of ERK and JNK.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used to assess the in vitro anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 200 ng/mL or 1 µg/mL) for a designated time (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. After treatment with the test compound, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm). The nitrite concentration is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This assay involves the use of specific antibodies to capture and detect the target cytokine, with the final signal typically being a colorimetric change that is proportional to the amount of cytokine present.

Western Blot Analysis

To investigate the effects of the test compound on the expression and phosphorylation of proteins in the NF-κB and MAPK signaling pathways, Western blot analysis is performed. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-ERK, p-JNK) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

The available evidence on compounds structurally related to this compound, such as Procyanidin A1 and Ciwujianoside C3, strongly suggests that this compound possesses significant in vitro anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6, via the suppression of the NF-κB and MAPK signaling pathways.

Future research should focus on isolating and characterizing the specific anti-inflammatory effects of this compound. This would involve conducting the detailed in vitro assays described in this guide to determine its IC50 values for the inhibition of key inflammatory markers and to elucidate its precise molecular mechanisms of action. Such studies will be crucial in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitogen-Activated Protein Kinases (MAPKs) and Cholangiocarcinoma: The Missing Link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ciwujianoside A1 in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The progressive loss of neuronal structure and function that characterizes these conditions leads to debilitating cognitive and motor impairments. Current therapeutic strategies primarily offer symptomatic relief, highlighting the urgent need for disease-modifying interventions. Ciwujianoside A1, also known as Eleutheroside E, is a prominent triterpenoid saponin derived from the medicinal plant Eleutherococcus senticosus (Siberian Ginseng). Emerging evidence suggests that this compound possesses significant neuroprotective properties, positioning it as a promising candidate for the development of novel therapies for neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its demonstrated therapeutic effects, underlying mechanisms of action, and relevant experimental protocols.

Introduction to this compound

This compound is a key bioactive constituent of Eleutherococcus senticosus, a plant with a long history of use in traditional medicine for its adaptogenic and neuroprotective effects. As a triterpenoid saponin, its structure contributes to its ability to modulate various cellular processes. Notably, studies have confirmed that this compound can cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent. The neuroprotective potential of this compound is attributed to its multifaceted biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.

Therapeutic Effects in Preclinical Models of Neurodegenerative Diseases

The neuroprotective efficacy of this compound has been investigated in several preclinical models of neurodegenerative diseases, demonstrating its potential to mitigate key pathological features.

Parkinson's Disease

In an in vitro model of Parkinson's disease using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in PC-12 cells, this compound demonstrated a significant protective effect. Treatment with this compound was shown to improve cell survival, preserve mitochondrial function, and reduce oxidative stress.[1][2][3][4]

Alzheimer's Disease and Cognitive Decline

In a rat model of aging and cognitive decline induced by quinolinic acid, intraperitoneal administration of this compound led to improved learning and memory.[5] This was associated with an increase in the number of surviving hippocampal neurons and favorable modulation of cholinergic neurotransmission. Furthermore, this compound has shown protective effects against amyloid-beta (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease.

Ischemic Brain Injury

In a rat model of cerebral ischemia-reperfusion injury, this compound treatment significantly reduced neuronal apoptosis and oxidative stress in the hippocampus. This suggests a potential role for this compound in protecting against the neuronal damage that occurs following a stroke.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound (Eleutheroside E).

Table 1: In Vitro Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Model (PC-12 Cells)

| Parameter | Concentration of this compound (µmol/L) | Result |

| Cell Viability | 100 | Increased |

| 300 | Increased | |

| 500 | Increased | |

| Mitochondrial Membrane Potential | 300 | Increased |

| 500 | Increased | |

| Intracellular Reactive Oxygen Species (ROS) | 300 | Decreased |

| 500 | Decreased | |

| Apoptosis Rate | 100 | Decreased |

| 300 | Decreased | |

| 500 | Decreased |

Table 2: In Vivo Effects of this compound in a Quinolinic Acid-Induced Aging Rat Model

| Parameter | Dose of this compound (mg/kg) | Result |

| Morris Water Maze (Escape Latency) | 100 | Dose-dependently reduced |

| 200 | Dose-dependently reduced | |

| Morris Water Maze (Errors) | 100 | Dose-dependently reduced |

| 200 | Dose-dependently reduced | |

| Hippocampal Acetylcholine Content | 50 | Increased |

| 100 | Increased | |

| 200 | Increased | |

| Hippocampal Choline Content | 50 | Decreased |

| 100 | Decreased | |

| 200 | Decreased | |

| Hippocampal Cholinesterase Activity | 50, 100, 200 | Enhanced |

Table 3: In Vivo Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury

| Parameter | Dose of this compound (mg/kg) | Result |

| Infarct Volume | 10 | Significantly reduced |

| Hippocampal Neuronal Apoptosis | 10 | Significantly reduced |

| Reactive Oxygen Species (ROS) Production | 10 | Reduced |

| Malondialdehyde (MDA) Content | 10 | Reduced |

| Superoxide Dismutase (SOD) Activity | 10 | Increased |

| Glutathione Peroxidase (GSH-Px) Activity | 10 | Increased |

Proposed Mechanisms of Action and Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Chronic neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Studies on related compounds and the broader class of saponins suggest that this compound may exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines, and its inhibition can dampen the inflammatory cascade in the brain. The MAPK pathway is also involved in inflammatory responses, and its modulation by this compound could further contribute to its anti-inflammatory profile.

Caption: Proposed Anti-Inflammatory Mechanism of this compound.

Pro-Survival Effects via the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway can protect neurons from apoptotic cell death. Evidence from studies on the saponin fraction of E. senticosus and other triterpenoid saponins suggests that this compound may promote neuronal survival by activating the PI3K/Akt pathway. This activation can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors.

Caption: Proposed Pro-Survival Mechanism of this compound.

Detailed Experimental Protocols

In Vitro Model of Parkinson's Disease

-

Cell Line: PC-12 (rat adrenal pheochromocytoma) cells.

-

Induction of Neurotoxicity: Cells are treated with 2500 µmol/L of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a Parkinson's disease-like phenotype.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 300, and 500 µmol/L) prior to the addition of MPTP. A positive control group treated with selegiline (50 µmol/L) is also included.

-

Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.

-

Mitochondrial Membrane Potential (JC-1 Assay): The mitochondrial membrane potential is measured using the JC-1 probe. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using the DCFH-DA probe. An increase in fluorescence intensity indicates an increase in ROS.

-

Western Blot Analysis: Protein expression levels of apoptosis-related and antioxidant proteins (e.g., Cytochrome C, Nrf2, NQO1) are determined by Western blotting.

Caption: Experimental Workflow for the In Vitro Parkinson's Disease Model.

In Vivo Model of Aging and Cognitive Decline

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Aging Model: Bilateral intracerebroventricular injection of quinolinic acid into the hippocampal CA1 region.

-

Treatment: Intraperitoneal injection of this compound at doses of 50, 100, and 200 mg/kg daily for 4 weeks. A positive control group receiving Huperzine A is included.

-

Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed by measuring the escape latency and the number of errors to find a hidden platform in a water maze.

-

Histological Analysis: After the behavioral tests, brains are collected, and hippocampal sections are stained with hematoxylin-eosin (H&E) to assess neuronal survival.

-

Neurochemical Analysis: Hippocampal homogenates are used to measure acetylcholine and choline content, as well as cholinesterase activity, using appropriate assay kits.

Caption: Experimental Workflow for the In Vivo Aging and Cognitive Decline Model.

Future Directions and Conclusion

The available preclinical data strongly suggest that this compound holds significant therapeutic potential for the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and pro-survival pathways, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the identified signaling pathways.

-

Conducting more extensive in vivo studies in a wider range of animal models of neurodegenerative diseases, including transgenic models of Alzheimer's and Parkinson's disease.

-

Optimizing the formulation and delivery of this compound to enhance its bioavailability and therapeutic efficacy.

-

Investigating the long-term safety and toxicity profile of this compound.

References

- 1. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Eleutheroside E on an MPTP-Induced Parkinson's Disease Cell Model and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Ciwujianoside A1: A Methodological and Conceptual Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciwujianoside A1, a triterpenoid saponin, is a subject of growing interest for its potential therapeutic applications. A thorough understanding of its pharmacokinetics—the journey of the compound through the body—is paramount for its development as a safe and effective drug. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. While specific quantitative data for this compound is not currently available in peer-reviewed literature, this document outlines the established experimental protocols and expected metabolic pathways based on studies of structurally related saponins. This guide serves as a foundational resource for researchers initiating pharmacokinetic investigations into this compound and similar natural products.

Introduction to Pharmacokinetics and Bioavailability

Pharmacokinetics (PK) is a fundamental discipline in pharmacology that quantitatively describes the processes of absorption, distribution, metabolism, and excretion (ADME) of a drug. Bioavailability, a key pharmacokinetic parameter, refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. A comprehensive PK profile is essential for determining dosing regimens, predicting drug-drug interactions, and assessing the overall therapeutic potential of a new chemical entity. For natural products like this compound, understanding their PK properties is often challenging due to complex structures and potential for extensive metabolism.

Anticipated Pharmacokinetic Profile of Triterpenoid Saponins

Based on studies of similar triterpenoid saponins, such as Ciwujianoside B, a general pharmacokinetic profile for this compound can be anticipated. Saponins, in general, exhibit low oral bioavailability. This is often attributed to their large molecular size, high polarity, and susceptibility to enzymatic and microbial degradation in the gastrointestinal tract.

Absorption: Oral absorption of saponins is typically limited. The glycosidic nature of these molecules often hinders their passive diffusion across the intestinal epithelium.

Distribution: Once absorbed, the distribution of saponins can vary. There is evidence to suggest that some saponins may penetrate tissues, while others remain largely confined to the bloodstream.

Metabolism: The metabolism of saponins is expected to be a significant determinant of their biological activity and clearance. The primary metabolic pathways for related compounds involve deglycosylation (the removal of sugar moieties), hydroxylation, and glucuronidation.[1] These transformations are primarily carried out by gut microbiota and hepatic enzymes. Deglycosylation is often a key initial step, leading to the formation of aglycone metabolites which may possess different biological activities than the parent compound.[1]

Excretion: The excretion of saponins and their metabolites is likely to occur through both renal (urine) and fecal routes. The extent of each pathway depends on the physicochemical properties of the parent compound and its metabolites.

Methodologies for Pharmacokinetic Evaluation

The following sections detail the standard experimental protocols employed in the pharmacokinetic characterization of natural products like this compound.

Animal Studies

Species Selection: Rats are a commonly used animal model for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Dosing and Administration:

-

Intravenous (IV) Administration: A solution of this compound is administered directly into the bloodstream, typically via the tail vein. This route ensures 100% bioavailability and provides a baseline for comparison with other routes.

-

Oral (PO) Administration: The compound is administered by gavage. This route is crucial for evaluating oral absorption and bioavailability.

Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period. This is essential for mass balance and excretion studies.

Bioanalytical Method Validation

A robust and validated bioanalytical method is critical for the accurate quantification of the analyte in biological matrices.

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity in quantifying drugs and their metabolites in complex biological samples.

Validation Parameters:

-

Linearity: The assay should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a defined range.

-

Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible) at multiple concentration levels.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Recovery: The efficiency of the extraction process from the biological matrix.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation and Analysis

Quantitative pharmacokinetic data is typically summarized in tables to facilitate comparison and interpretation. While specific data for this compound is unavailable, the following tables illustrate the standard parameters that would be determined.

Table 1: Key Pharmacokinetic Parameters (Illustrative)

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |

| Cmax (ng/mL) | N/A | Value | Maximum observed plasma concentration |

| Tmax (h) | N/A | Value | Time to reach Cmax |

| AUC0-t (ng·h/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC0-∞ (ng·h/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 (h) | Value | Value | Elimination half-life |

| CL (L/h/kg) | Value | N/A | Clearance |

| Vd (L/kg) | Value | N/A | Volume of distribution |

| F (%) | N/A | Value | Absolute bioavailability |

Table 2: Excretion Profile (Illustrative)

| Excretion Route | Percentage of Administered Dose |

| Urine | Value |

| Feces | Value |

| Total Recovery | Value |

Visualizing Pharmacokinetic Processes

Diagrams are invaluable for illustrating complex biological and experimental workflows.

Caption: Workflow of a typical preclinical pharmacokinetic study.

Caption: A generalized metabolic pathway for triterpenoid saponins.

Conclusion and Future Directions

While direct pharmacokinetic data for this compound remains to be established, this guide provides a robust framework for researchers to design and execute preclinical studies. The methodologies outlined, from animal study design to bioanalytical validation, represent the current best practices in the field. Future research should focus on conducting definitive in vivo studies to elucidate the complete ADME profile of this compound. Such data will be instrumental in bridging the gap between its promising in vitro activities and its potential as a clinically viable therapeutic agent. Furthermore, investigating the role of gut microbiota in its metabolism and identifying its active metabolites will be crucial for a comprehensive understanding of its pharmacological effects.

References

The chemical structure and properties of Ciwujianoside A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside A1, a triterpenoid saponin isolated from the leaves and stems of Eleutherococcus senticosus (also known as Siberian Ginseng), has garnered significant interest within the scientific community. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It is intended to serve as a comprehensive technical resource, consolidating available data on its neuroprotective and anti-inflammatory effects, and detailing the experimental protocols utilized for its characterization and evaluation. This guide aims to facilitate further research and exploration of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its structural elucidation has been primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A definitive 2D structure of this compound is presented below, though detailed stereochemical configurations require reference to primary literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₆ | N/A |

| Molecular Weight | 1221.38 g/mol | N/A |

| CAS Number | 120768-65-2 | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO, methanol, ethanol, and pyridine. | N/A |

Note: Definitive data from primary spectroscopic analysis (¹H-NMR, ¹³C-NMR, HR-MS) is crucial for unequivocal structural confirmation and should be consulted from the original research publications.

Biological and Pharmacological Properties

Current research, primarily on extracts and saponin fractions of Eleutherococcus senticosus, suggests a range of pharmacological activities, with neuroprotective and anti-inflammatory effects being the most prominent. While studies on the isolated this compound are limited, the existing evidence points towards its potential contribution to the overall therapeutic effects of the plant extract.

Neuroprotective and Memory-Enhancing Effects

Saponin fractions from E. senticosus, which contain this compound, have demonstrated memory-enhancing capabilities in animal models. These effects are hypothesized to be mediated, in part, through the modulation of specific signaling pathways.

Potential Mechanisms of Action:

-

AGE-RAGE Signaling Pathway: The Advanced Glycation End-products (AGE) and their Receptor (RAGE) signaling pathway is implicated in neuroinflammation and neurodegenerative diseases. Saponins from E. senticosus may exert their neuroprotective effects by interfering with this pathway.[1][2][3]

-

PI3K-Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis. Modulation of this pathway by E. senticosus saponins could contribute to neuronal protection.[4][5]

Experimental Evidence:

Studies utilizing behavioral models such as the Morris water maze and passive avoidance tests have shown that administration of E. senticosus saponin fractions can improve learning and memory in rodents.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, a common characteristic of triterpenoid saponins. This is supported by in vitro studies on related compounds and extracts.

Potential Mechanism of Action:

-

Inhibition of Nitric Oxide (NO) Production: A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. This compound may inhibit NO production in activated macrophages, such as RAW 264.7 cells.

Quantitative Data:

While specific IC₅₀ values for this compound's anti-inflammatory activity are not yet widely reported, studies on similar saponins suggest a potential for potent activity. Further investigation with the isolated compound is necessary to establish a definitive quantitative profile.

Experimental Protocols

This section details the methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to assess the potential of a compound to inhibit inflammation by measuring the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined.

In Vivo Neuroprotective Assay: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Methodology:

-

Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water surface in one of the four quadrants.

-

Acquisition Phase: For several consecutive days, mice are subjected to multiple trials per day. In each trial, the mouse is placed into the pool from a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Data Analysis: A decrease in escape latency across the acquisition trials indicates learning. A significant preference for the target quadrant during the probe trial indicates memory retention.

In Vivo Memory Assay: Passive Avoidance Test

The passive avoidance test is used to evaluate learning and memory based on a negative reinforcement paradigm.

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition Trial): A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Testing (Retention Trial): After a specific time interval (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.

-

Data Analysis: A longer latency to enter the dark compartment during the retention trial compared to a control group indicates that the mouse has learned and remembers the aversive stimulus.

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. The following diagrams illustrate the potential signaling pathways involved.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of neuroprotection and anti-inflammation. The current body of research, largely focused on extracts and saponin fractions of Eleutherococcus senticosus, provides a strong rationale for further investigation into the specific activities of isolated this compound.

Future research should prioritize:

-

Definitive Structural Elucidation: Publication of detailed 1D and 2D NMR data, along with high-resolution mass spectrometry data, is essential for the unequivocal confirmation of its chemical structure.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a drug.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

In Vivo Efficacy Studies: Rigorous testing in relevant animal models of neurodegenerative and inflammatory diseases is necessary to validate its therapeutic efficacy.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

- 1. KEGG PATHWAY: map04933 [kegg.jp]

- 2. cusabio.com [cusabio.com]

- 3. AGE-RAGE synergy influences programmed cell death signaling to promote cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciwujianoside A1: A Technical Whitepaper on its Potential as a Novel Adaptogen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciwujianoside A1, a prominent triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), presents a compelling case for investigation as a novel adaptogenic agent. While direct evidence for its adaptogenic properties is still emerging, a substantial body of research on the extracts of A. senticosus and related saponin compounds strongly suggests its potential to modulate the physiological response to stress. This technical guide synthesizes the current understanding of this compound, detailing the broader context of its plant origin, the established adaptogenic mechanisms of related compounds, and the precise experimental protocols required to validate its efficacy. The information herein is intended to provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic promise of this natural compound.

Acanthopanax senticosus, commonly known as Siberian Ginseng, has a long history of use in traditional medicine as a tonic to enhance physical and mental endurance and to counteract the effects of stress.[1] Modern pharmacological studies have attributed these adaptogenic effects to a variety of bioactive compounds, including eleutherosides, lignans, and triterpenoid saponins.[1][2] Triterpenoid saponins, in particular, have been shown to possess a range of pharmacological activities, including anti-fatigue, anti-inflammatory, and neuroprotective effects, which are all relevant to the adaptogenic concept.[2][3]

This whitepaper will delve into the potential mechanisms of action of this compound, drawing parallels from studies on related saponins and their influence on the hypothalamic-pituitary-adrenal (HPA) axis and key stress-signaling pathways. Furthermore, it will provide detailed methodologies for the essential preclinical models used to substantiate adaptogenic claims, namely the Forced Swimming Test (FST) and the Chronic Unpredictable Stress (CUS) model. By presenting the available data in a structured format and outlining the necessary experimental frameworks, this document aims to accelerate the scientific inquiry into this compound as a potential next-generation adaptogen.

Quantitative Data on Related Saponins and Extracts

While quantitative data specifically for this compound's adaptogenic effects are not yet available in the public domain, the following tables summarize relevant findings for extracts of Acanthopanax senticosus and its constituent saponins. This data provides a foundational rationale for investigating this compound.

Table 1: Effects of Acanthopanax senticosus Saponins (ASS) on Behavioral and Neurological Parameters in a Rat Model of Alzheimer's Disease (induced by streptozotocin)

| Parameter | Control Group | Model Group | ASS-Treated Group (50 mg/kg) |

| Average Escape Latency (s) | Normal | Significantly Increased | Significantly Decreased (p < 0.05) |

| Percentage of Stay in Target Quadrant (%) | Normal | Significantly Decreased | Significantly Increased (p < 0.05) |

| Number of Platform Crossings | Normal | Significantly Decreased | Significantly Increased (p < 0.05) |

| Tau Protein Phosphorylation | Normal | Significantly Increased | Significantly Reduced (p < 0.001) |

| Death-Associated Protein Kinase 1 (DAPK1) | Normal | Significantly Increased | Significantly Reduced (p < 0.001) |

| NLRP3, IL-1β, TNF-α, and NF-κB Levels | Normal | Significantly Increased | Significantly Reduced (p < 0.001) |

Table 2: Anti-fatigue Effects of the Liposoluble Fraction from Acanthopanax senticosus

| Parameter | Control Group | Liposoluble Fraction Group |

| Endurance Capacity | Baseline | Significantly Increased |

| Metabolism | Baseline | Improved |

Experimental Protocols for Adaptogen Screening

The following are detailed methodologies for key in vivo experiments essential for evaluating the adaptogenic potential of this compound.

Forced Swimming Test (FST)

The Forced Swimming Test is a widely used rodent behavioral test to screen for antidepressant and adaptogenic activity. The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and adopt an immobile posture. Adaptogenic compounds are expected to prolong the period of active swimming and reduce the duration of immobility.

Materials:

-

Cylindrical water tanks (e.g., 30 cm height, 20 cm diameter for mice).

-

Water maintained at 24-30°C.

-

Video recording equipment.

-

Test compound (this compound) and vehicle control.

Procedure:

-

Acclimatization: House the animals in the testing room for at least one hour before the experiment.

-

Pre-test Session (Day 1): Place each mouse individually into the water tank for a 15-minute period. This session serves to habituate the animals to the procedure.

-

Drug Administration: Administer this compound or vehicle control at predetermined doses and time points before the test session (e.g., 30-60 minutes prior).

-

Test Session (Day 2): Place the animals back into the water tanks for a 6-minute session.

-

Data Recording: Record the entire 6-minute session using a video camera.

-

Behavioral Scoring: Analyze the last 4 minutes of the recording, scoring the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water). A decrease in immobility time in the this compound-treated group compared to the vehicle group would indicate a potential adaptogenic or antidepressant-like effect.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a robust and translationally relevant paradigm for inducing a state of chronic stress in rodents, which can manifest as depressive-like behaviors and physiological changes. Adaptogens are expected to mitigate these stress-induced changes.

Materials:

-

Rodent housing with the capability for various stressors.

-

A battery of mild, unpredictable stressors.

-

Test compound (this compound) and vehicle control.

-

Equipment for behavioral and physiological assessments.

Procedure:

-

Baseline Measurements: Before initiating the CUS protocol, conduct baseline behavioral tests (e.g., sucrose preference test for anhedonia, open field test for locomotor activity) and collect physiological samples (e.g., blood for corticosterone measurement).

-

CUS Protocol: For a period of several weeks (e.g., 4-8 weeks), subject the animals to a daily regimen of unpredictable stressors. The stressors should be varied and applied randomly to prevent habituation. Examples of stressors include:

-

Damp bedding

-

Cage tilt (45 degrees)

-

Alteration of light/dark cycle

-

Social stress (e.g., cage mate change)

-

Shallow water bath

-

Predator sounds/smells

-

-

Drug Administration: Administer this compound or vehicle control daily throughout the CUS period.

-

Behavioral and Physiological Assessments: At the end of the CUS protocol, repeat the behavioral tests and collect physiological samples.

-

Data Analysis: Compare the changes in behavioral and physiological parameters between the CUS + vehicle group and the CUS + this compound group. A mitigation of the stress-induced deficits in the this compound-treated group would support its adaptogenic potential.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on related saponins and adaptogens points to several key areas of interest.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

A primary mechanism of adaptogens is the regulation of the HPA axis, the body's central stress response system. Triterpenoid saponins from A. senticosus are believed to modulate this axis, potentially by influencing cortisol levels.

Caption: Potential modulation of the HPA axis by this compound.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response. Chronic activation of JNK is implicated in stress-induced pathologies. A related compound, Ciwujianoside C3, has been shown to suppress the phosphorylation of JNK. This suggests a plausible mechanism for the anti-stress effects of this compound.

Caption: Postulated inhibition of the JNK signaling pathway by this compound.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a potential adaptogen.

Caption: Proposed experimental workflow for this compound investigation.

Conclusion and Future Directions

This compound stands as a promising candidate for a novel adaptogen based on the well-established ethnobotanical use and pharmacological activities of its source, Acanthopanax senticosus, and the known bioactivities of related triterpenoid saponins. The indirect evidence strongly suggests that this compound may exert its effects through the modulation of the HPA axis and key stress-related signaling pathways such as the JNK pathway.

To transition from a "potential" to a "validated" adaptogen, a focused research effort is required. The immediate next steps should involve the systematic evaluation of purified this compound in the standardized preclinical models detailed in this whitepaper. Quantitative data from the Forced Swimming Test and the Chronic Unpredictable Stress model will be pivotal in substantiating its anti-stress and performance-enhancing effects. Subsequent mechanistic studies should then aim to directly measure the impact of this compound on corticosterone levels, Hsp70 expression, and JNK phosphorylation to confirm the hypothesized mechanisms of action.

The successful completion of this research program holds the potential to introduce a novel, well-characterized adaptogenic compound to the fields of pharmacology and drug development, offering a new avenue for the management of stress-related disorders.

References

Unveiling the Therapeutic Potential of Ciwujianoside A1-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, traditional medicine systems across Asia have utilized plants containing a variety of bioactive compounds for therapeutic purposes. Among these, Eleutherococcus senticosus, also known as Siberian Ginseng or Ciwujia, stands out for its rich history of use in promoting health and vitality.[1][2] This in-depth technical guide focuses on the traditional applications of plants containing Ciwujianoside A1, a prominent triterpenoid saponin found within E. senticosus. This document will delve into the traditional uses, present available quantitative data, detail relevant experimental protocols, and explore the known signaling pathways associated with this plant and its constituents, providing a valuable resource for researchers and drug development professionals.

Traditional Uses of Eleutherococcus senticosus

Eleutherococcus senticosus has a long-standing history of use in traditional Chinese, Korean, Japanese, and Russian medicine, where it is highly regarded as an "adaptogen".[2][3] Adaptogens are natural substances that are believed to help the body adapt to stress and exert a normalizing effect upon bodily processes. The rhizomes and bark are the most commonly used parts in traditional preparations.[3]

The traditional applications of E. senticosus are extensive and include:

-

Combating Fatigue and Enhancing Performance: It is traditionally used to invigorate "qi" (vital energy), increase stamina, and enhance both physical and mental endurance. This has made it popular for treating physical and mental exhaustion.

-

Immune System Modulation: In Traditional Chinese Medicine, it is used to "fortify the spleen," which is associated with strengthening the immune system.

-

Anti-inflammatory and Rheumatic Conditions: Traditional use extends to alleviating rheumatic pain and treating inflammatory diseases.

-

Neuroprotective and Cognitive Support: It has been traditionally used to support nervous system health and has been investigated for its potential in managing neurodegenerative conditions.

-

Cardiovascular Health: The Chinese Pharmacopoeia mentions its use for symptoms associated with cerebral ischemia.

-

Other Uses: It has also been traditionally employed for bone diseases, to promote longevity, and as a general health tonic.

Quantitative Analysis of this compound

| Compound | Plant Part | Concentration (ppm) | Reference |

| This compound | Leaf | 50 | |

| Ciwujianoside A2 | Leaf | 50 | |

| Ciwujianoside A3 | Leaf | 80 | |

| Ciwujianoside A4 | Leaf | 50 |

Note: The data presented is based on available phytochemical databases and may vary depending on the specific plant variety, geographical location, and extraction method used.

Experimental Protocols

Detailed experimental protocols specifically for the biological activity of isolated this compound are limited in publicly available literature. However, the following outlines a general workflow and methodologies commonly used in the analysis of Eleutherococcus senticosus and its constituents, which can be adapted for studying this compound.

Extraction and Isolation of this compound

A typical protocol for extracting and isolating triterpenoid saponins like this compound from E. senticosus leaves would involve the following steps:

Caption: General workflow for the extraction and isolation of this compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, often consisting of acetonitrile and water (with or without a modifier like formic acid).

-

Detection: UV detection at a wavelength around 210 nm is common for saponins that lack a strong chromophore.

-

Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

In Vitro Biological Assays

Based on the traditional uses of E. senticosus, relevant in vitro assays to investigate the biological activity of this compound could include:

-

Immunomodulatory Activity:

-

Macrophage Activation Assay: Murine macrophage cell lines (e.g., RAW 264.7) can be treated with varying concentrations of this compound. The production of nitric oxide (NO) can be measured using the Griess reagent, and cytokine levels (e.g., TNF-α, IL-6) in the cell supernatant can be quantified by ELISA.

-

Lymphocyte Proliferation Assay: Peripheral blood mononuclear cells (PBMCs) can be isolated and cultured with a mitogen (e.g., phytohemagglutinin) in the presence or absence of this compound. Cell proliferation can be assessed using an MTT or BrdU assay.

-

-

Anti-inflammatory Activity:

-

LPS-Induced Inflammation Model: In a cell line like RAW 264.7, inflammation can be induced with lipopolysaccharide (LPS). The inhibitory effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-1β) can be measured.

-

Signaling Pathways

The specific signaling pathways directly modulated by isolated this compound are not yet well-elucidated in scientific literature. However, studies on extracts of Eleutherococcus senticosus and other contained compounds suggest potential pathways that may be relevant. For instance, polysaccharides from E. senticosus have been shown to activate macrophages via Toll-like receptor (TLR) signaling pathways. It is plausible that this compound, as a component of the plant, could contribute to its overall immunomodulatory effects through various intracellular signaling cascades. Further research is required to delineate the precise molecular mechanisms of this compound.

Below is a hypothetical signaling pathway that could be investigated for the immunomodulatory effects of this compound, based on common pathways for natural products.

Caption: Hypothetical signaling cascade for this compound-induced cytokine production.

Conclusion and Future Directions

Eleutherococcus senticosus, a plant rich in this compound, has a long and well-documented history of traditional use for a variety of health-promoting purposes, particularly as an adaptogen. While the scientific community has begun to explore the pharmacological properties of this plant, research specifically focused on the isolated compound this compound is still in its nascent stages. The quantitative data, while limited, suggests that the leaves are a primary source of this compound. The experimental protocols outlined in this guide provide a framework for future investigations into the biological activities of this compound. A significant knowledge gap remains in understanding the specific signaling pathways modulated by this compound. Future research should prioritize the isolation and purification of this compound to conduct detailed mechanistic studies. Elucidating its molecular targets and signaling cascades will be crucial for validating its traditional uses and for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Ciwujianoside A1 using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside A1, a saponin isolated from Acanthopanax senticosus, has garnered significant interest for its potential neuroprotective properties. Evaluating these effects requires robust and reproducible cell-based assays that can elucidate the compound's mechanism of action. These application notes provide a comprehensive guide to key in vitro assays for assessing the neuroprotective capacity of this compound against common cellular stressors implicated in neurodegenerative diseases, such as oxidative stress, apoptosis, and neuroinflammation. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation: Evaluating Neuroprotective Efficacy

Quantitative data from cell-based assays are crucial for determining the efficacy of this compound. The following tables present example data structures for key assays, using data adapted from studies on structurally related procyanidins as a representative illustration of expected outcomes.

Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| H₂O₂ (150 µM) | - | 52 ± 4.1 |

| This compound + H₂O₂ | 1 | 65 ± 3.8 |

| This compound + H₂O₂ | 10 | 78 ± 4.5 |

| This compound + H₂O₂ | 50 | 91 ± 5.0 |

Data is hypothetical and for illustrative purposes.

Table 2: Attenuation of Oxidative Stress Markers by this compound

| Treatment Group | Concentration (µM) | Relative ROS Levels (%) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) |

| Control | - | 100 ± 8.1 | 2.5 ± 0.3 | 150 ± 12.5 |

| H₂O₂ (150 µM) | - | 250 ± 20.3 | 6.8 ± 0.7 | 75 ± 9.2 |

| This compound + H₂O₂ | 10 | 180 ± 15.6 | 4.9 ± 0.5 | 105 ± 10.1 |

| This compound + H₂O₂ | 50 | 120 ± 11.2 | 3.1 ± 0.4 | 135 ± 11.8 |

Data is hypothetical and for illustrative purposes.

Table 3: Inhibition of Apoptosis by this compound

| Treatment Group | Concentration (µM) | Apoptotic Cells (%) | Relative Caspase-3 Activity (%) |

| Control | - | 5 ± 1.2 | 100 ± 9.8 |

| Staurosporine (1 µM) | - | 45 ± 3.9 | 350 ± 28.4 |

| This compound + Staurosporine | 10 | 32 ± 3.1 | 240 ± 21.7 |

| This compound + Staurosporine | 50 | 18 ± 2.5 | 150 ± 15.3 |

Data is hypothetical and for illustrative purposes.

Table 4: Suppression of Neuroinflammatory Markers by this compound in Microglia

| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Control | - | 1.2 ± 0.2 | 50 ± 5.6 | 30 ± 4.1 |

| LPS (100 ng/mL) | - | 25.8 ± 2.1 | 850 ± 75.2 | 620 ± 58.9 |

| This compound + LPS | 10 | 15.3 ± 1.5 | 520 ± 48.7 | 380 ± 35.4 |

| This compound + LPS | 50 | 8.7 ± 0.9 | 280 ± 25.1 | 190 ± 18.3 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific cell line and experimental setup.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the protective effect of this compound against a neurotoxic insult by measuring cell viability.

Materials:

-

PC12 or SH-SY5Y cells

-

96-well cell culture plates

-

This compound stock solution

-

Neurotoxic agent (e.g., H₂O₂, 6-OHDA, MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., 150 µM H₂O₂) and incubate for the desired time (e.g., 24 hours).

-

Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.

Materials:

-

PC12 or SH-SY5Y cells

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

Neurotoxic agent (e.g., H₂O₂)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells and treat with this compound and the neurotoxic agent as described in Protocol 1.

-

After the treatment period, wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or analyze by flow cytometry.

-

Express ROS levels relative to the control group.

Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol determines the anti-apoptotic effect of this compound.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound and the apoptosis-inducing agent.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-